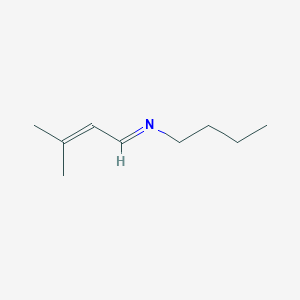
N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate is a complex polymer that finds applications in various fields due to its unique chemical properties. This polymer is synthesized through the polymerization of 2-propenoic acid, N-(hydroxymethyl)-2-propenamide, and methyl 2-propenoate, resulting in a material with diverse functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate typically involves free radical polymerization. This process is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions. The monomers are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to facilitate polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer feed rates to achieve the desired molecular weight and polymer properties.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting certain functional groups into alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, enhancing its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Polymers with modified functional groups.
Applications De Recherche Scientifique
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and as a component in medical adhesives.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate involves its interaction with various molecular targets. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to its diverse applications. The pathways involved include:
Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.
Ionic Interactions: Formation of ionic bonds with charged species.
Covalent Bonding: Covalent attachment to other molecules, enhancing its stability and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylic Acid: A simpler polymer of 2-propenoic acid, used in similar applications but with different properties.
Poly(methyl methacrylate): A polymer of methyl 2-propenoate, known for its transparency and rigidity.
Poly(N-isopropylacrylamide): A polymer with temperature-responsive properties, used in biomedical applications.
Uniqueness
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate is unique due to its combination of functional groups, which impart a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to undergo various chemical modifications further enhances its versatility compared to similar polymers.
Propriétés
Numéro CAS |
68239-89-4 |
|---|---|
Formule moléculaire |
C11H17NO6 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H7NO2.C4H6O2.C3H4O2/c1-2-4(7)5-3-6;1-3-4(5)6-2;1-2-3(4)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3;2H,1H2,(H,4,5) |
Clé InChI |
JWMWVHFIQITQHL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C.C=CC(=O)NCO.C=CC(=O)O |
Numéros CAS associés |
68239-89-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


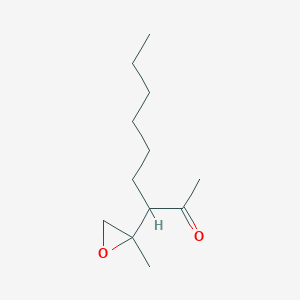

![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
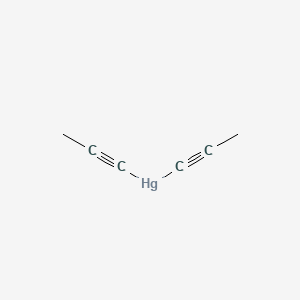
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)
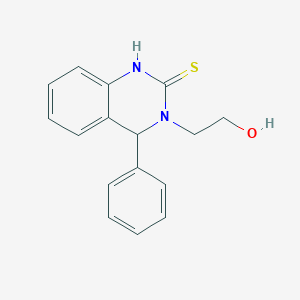
![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
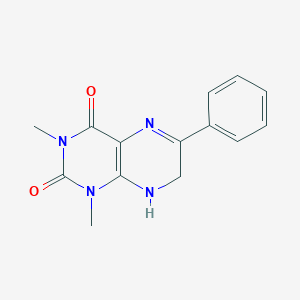
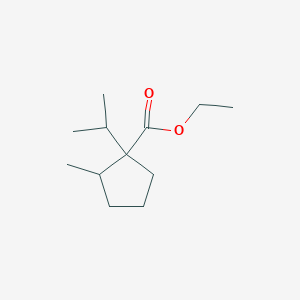
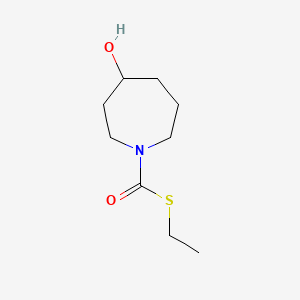
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
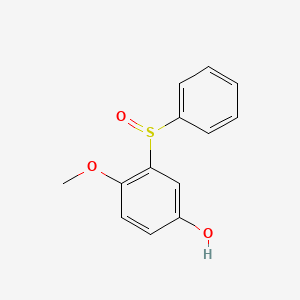
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
